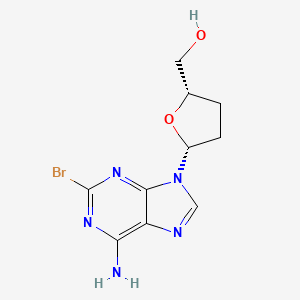

2-Bromo-2',3'-dideoxyadenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114849-57-9 |

|---|---|

Molecular Formula |

C10H12BrN5O2 |

Molecular Weight |

314.14 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12BrN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |

InChI Key |

IXEQPOZEJJMHQI-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Br)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Br)N |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Action of 2 Bromo 2 ,3 Dideoxyadenosine

Intracellular Activation and Metabolism

The biological activity of the nucleoside analogue 2-Bromo-2',3'-dideoxyadenosine is contingent upon its intracellular conversion into pharmacologically active metabolites. This biotransformation process involves a series of enzymatic reactions, primarily phosphorylation, which is counterbalanced by catabolic pathways that can inactivate the compound. The substitution of a bromine atom at the 2-position of the purine (B94841) ring significantly influences its metabolic fate, particularly its resistance to deamination.

For this compound to exert its effect, it must be sequentially phosphorylated to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate. This process is initiated by cellular kinases that add the first phosphate (B84403) group to the nucleoside, a step that is often rate-limiting. Two key enzymes have been identified in the initial phosphorylation of adenosine (B11128) analogues.

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating various deoxyribonucleosides, including deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine. drugbank.com Its broad substrate specificity allows it to activate numerous clinically important nucleoside analogues. nih.govcaymanchem.com Research on related compounds, such as the β-l- enantiomer of 2',3'-dideoxyadenosine (B1670502), has shown that dCK is the activating enzyme responsible for its phosphorylation to the monophosphate form. wikipedia.org The efficiency of this phosphorylation is a key determinant of the compound's subsequent conversion to the active triphosphate metabolite and, consequently, its biological activity. caymanchem.com The expression and activity levels of dCK can vary significantly between different cell types, with the highest levels typically found in lymphoid tissues. chegg.com

Adenosine kinase (AK) is another key enzyme in purine metabolism that salvages adenosine by phosphorylating it to adenosine monophosphate (AMP). nih.gov This enzyme is vital for regulating intracellular and extracellular adenosine levels. nih.gov For many adenosine antimetabolites, phosphorylation by adenosine kinase is a prerequisite for their activity. caymanchem.com While dCK is often the primary kinase for many deoxyadenosine analogues, AK can also contribute to the initial phosphorylation step, converting the nucleoside into its monophosphate derivative, which can then enter the pathway leading to the active triphosphate form.

Adenosine deaminase (ADA) is an enzyme that plays a critical role in purine catabolism by irreversibly converting adenosine and deoxyadenosine into inosine (B1671953) and deoxyinosine, respectively. wikipedia.org This deamination represents a major inactivation pathway for many adenosine-based therapeutic agents. However, chemical modification of the purine ring can confer resistance to this enzymatic degradation. Specifically, 2',3'-dideoxyadenosine (ddA) analogues with functionalization at the 2-position, such as this compound, have been shown to be totally resistant to deamination by mammalian adenosine deaminase. These compounds act as competitive inhibitors of ADA rather than substrates. This resistance is a critical feature, as it prevents premature metabolic inactivation, thereby increasing the intracellular half-life of the parent compound and enhancing the potential for its conversion to the active triphosphate metabolite.

The deamination of 2',3'-dideoxyadenosine by adenosine deaminase leads to the formation of 2',3'-dideoxyinosine (ddI). wikipedia.org This metabolite can then be further metabolized within the cell. pnas.orgsbsgenetech.com However, due to the profound resistance of 2-substituted ddA analogues to ADA-mediated deamination, the formation of 2-Bromo-2',3'-dideoxyinosine from this compound is expected to be minimal or nonexistent. By circumventing this catabolic pathway, the metabolic profile of this compound is shifted decisively towards the anabolic phosphorylation pathway required for its activation.

Table 1: Key Enzymes in the Intracellular Metabolism of this compound

| Enzyme | Abbreviation | Function | Impact on this compound |

| Deoxycytidine Kinase | dCK | Phosphorylates deoxyribonucleosides to their monophosphate forms. | Activation : Catalyzes the initial, rate-limiting step of phosphorylation to this compound monophosphate. |

| Adenosine Kinase | AK | Phosphorylates adenosine and its analogues to their monophosphate forms. | Activation : Potentially contributes to the initial phosphorylation of the compound. |

| Adenosine Deaminase | ADA | Deaminates adenosine and deoxyadenosine to inosine and deoxyinosine. | Resistance : The 2-bromo substitution prevents inactivation by ADA, increasing the substrate pool for activating kinases. |

Phosphorylation Pathways to Active Triphosphate Metabolites

Molecular Target Interactions

Following its intracellular phosphorylation to the active triphosphate form (2-Bromo-ddATP), the molecule interacts with its primary molecular targets: DNA polymerases. nih.govpnas.org This interaction is the basis of its mechanism of action as a chain-terminating inhibitor of DNA synthesis.

The active metabolite, this compound triphosphate, mimics the natural substrate deoxyadenosine triphosphate (dATP) and can be recognized and incorporated by DNA polymerases into a growing DNA strand during replication. nih.govsbsgenetech.com However, the critical structural difference is the absence of a hydroxyl group at the 3' position of the dideoxyribose sugar. wikipedia.orgbaseclick.eu

In normal DNA synthesis, the 3'-hydroxyl group of the last nucleotide in the chain is essential for forming a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide. sbsgenetech.com Because 2-Bromo-ddATP lacks this 3'-hydroxyl group, no further nucleotides can be added once it has been incorporated into the DNA strand. wikipedia.orgbaseclick.eu This event leads to the irreversible cessation of DNA chain elongation. nih.govpnas.org This mechanism of action classifies this compound as a chain terminator. Its active triphosphate form is known to inhibit various types of DNA polymerases, including viral reverse transcriptases and certain mammalian DNA polymerases. caymanchem.comcaymanchem.com

Inhibition of DNA Synthesis and Polymerase Activity

This compound, like other dideoxynucleosides, is anticipated to be a potent inhibitor of DNA synthesis. Once inside the cell, it is converted into its triphosphate form, this compound triphosphate (Br-ddATP). This phosphorylated active form can then interact with DNA polymerases. Studies on similar compounds, such as 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo), have shown a significant and preferential decrease in DNA synthesis compared to RNA and protein synthesis. nih.gov The triphosphate forms of 2',3'-dideoxynucleosides are known to be effective inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov Br-ddATP likely competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of DNA polymerase. nih.gov The presence of the bromine atom at the 2-position of the adenine (B156593) base may further influence its binding affinity to the enzyme.

Chain Termination Mechanisms in Nucleic Acid Replication

The central mechanism of action for this compound is its function as a DNA chain terminator. This action is a direct consequence of its molecular structure. The dideoxyribose sugar moiety lacks a hydroxyl group at the 3' position, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide during DNA elongation. scbt.com

When a DNA polymerase incorporates the triphosphate form of this compound into a growing DNA strand, the absence of the 3'-hydroxyl group makes it impossible to add the subsequent nucleotide. scbt.comnih.gov This event leads to the immediate and irreversible cessation of DNA chain elongation. nih.gov This mechanism is the cornerstone of the Sanger sequencing method and is a well-established principle for dideoxynucleoside analogues. uni-regensburg.de The incorporation of Br-ddATP effectively caps (B75204) the DNA strand, preventing the completion of replication.

Cell Cycle Perturbations Induced by this compound

By disrupting the process of DNA replication, this compound induces significant disturbances in the normal progression of the cell cycle. Research on the closely related compound 2-bromo-2'-deoxyadenosine (2-BrdAdo) provides insight into these effects, which are characterized by the arrest of cells at specific phases of the cycle. nih.gov

Accumulation of Cells in S-phase

Exposure of cells to nucleoside analogs that inhibit DNA synthesis typically leads to an arrest in the S-phase, the period of active DNA replication. Studies on 2-BrdAdo have demonstrated that it causes a marked accumulation of cells in the S-phase. nih.gov This effect becomes more pronounced with longer exposure times and higher concentrations of the compound. nih.gov This S-phase arrest is a direct consequence of the inhibition of DNA synthesis, as the cell's checkpoint mechanisms halt the cycle to address the replication blockage.

Blockade at G1/S Transition

In addition to S-phase arrest, higher concentrations of related compounds can induce a blockade at the transition point between the G1 and S phases. nih.gov For 2-BrdAdo, exposure to concentrations significantly above the 50% effective concentration (EC50) results in the accumulation of cells at the G1/S border. nih.gov This suggests that at higher concentrations, the compound or its metabolites may inhibit processes that are critical for the initiation of DNA synthesis, effectively preventing cells from entering S-phase. nih.gov This blockade at the G1/S transition is a key factor associated with the loss of cell viability. nih.gov

| Cell Cycle Phase | Effect of High Concentration 2-BrdAdo Exposure | Reference |

| G1/S Border | Accumulation of cells | nih.gov |

| S-Phase | Accumulation of cells (at lower concentrations) | nih.gov |

Biochemical Effects on Cellular Metabolism (beyond DNA synthesis)

Upon entering the cell, β-L-ddA is subject to phosphorolysis and catabolism, primarily by the enzyme methylthioadenosine phosphorylase. nih.gov This leads to the formation of several intracellular metabolites. nih.gov

Identified Metabolites of β-L-2',3'-dideoxyadenosine:

β-L-2',3'-dideoxyribonolactone

Hypoxanthine

Inosine

ADP (Adenosine diphosphate)

ATP (Adenosine triphosphate)

Preclinical Efficacy Studies and Biological Activities of 2 Bromo 2 ,3 Dideoxyadenosine

Antiviral Activity in Cell-Based Models

The antiviral effects of 2-Bromo-2',3'-dideoxyadenosine and related compounds have been evaluated in various cell-based assays.

While specific studies on the 2-bromo derivative are limited, the broader class of 2',3'-dideoxynucleosides, including 2',3'-dideoxyadenosine (B1670502), has demonstrated significant anti-HIV activity. Research has shown that these compounds can inhibit retroviral DNA synthesis and mRNA expression in T cells exposed to the virus that causes acquired immunodeficiency syndrome (AIDS). This protective effect has been observed to be long-term in vitro, even under conditions of substantial viral excess. The mechanism of action involves the complete blockage of reverse transcription from viral RNA to viral DNA.

Dideoxynucleosides have demonstrated a broad spectrum of antiretroviral activity, inhibiting the infectivity of various mammalian type C retroviruses and animal lentiviruses nih.gov. The transformation of rat embryo cells by Murine Sarcoma Virus (MSV) is dependent on the synthesis of deoxyribonucleic acid (DNA) within the initial 12 hours of infection nih.gov. Inhibition of DNA synthesis during this critical period can protect cells from transformation by MSV nih.gov. While direct studies on the effect of this compound on Murine Sarcoma Virus are not extensively detailed in available literature, the known mechanism of action of dideoxynucleosides suggests a potential for inhibitory activity by interfering with viral DNA synthesis.

Antineoplastic Activity in Preclinical Cancer Models

The potential of this compound and its analogs as anticancer agents has been explored in various preclinical models.

A closely related compound, 2-bromo-2'-deoxyadenosine (B1615966), has shown significant antitumor activity against three murine tumor models: L1210 leukemia, B16 melanoma, and M5076 ovarian carcinoma. The therapeutic effectiveness of this compound was found to be highly dependent on the treatment schedule. Both 2-bromo-2'-deoxyadenosine and 2-chloro-2'-deoxyadenosine demonstrated similar therapeutic effects against L1210 leukemia in vivo, achieving over 99% cell kill at an optimal dosage schedule aacrjournals.org.

Table 1: Antitumor Activity of 2-Bromo-2'-deoxyadenosine in Murine Models

| Tumor Model | Compound | Efficacy |

|---|---|---|

| L1210 Leukemia | 2-bromo-2'-deoxyadenosine | >99% cell kill aacrjournals.org |

| B16 Melanoma | 2-bromo-2'-deoxyadenosine | Significant antitumor activity |

| M5076 Ovarian Carcinoma | 2-bromo-2'-deoxyadenosine | Significant antitumor activity |

The adenosine (B11128) deaminase-resistant analog, 2-chlorodeoxyadenosine (2-CDA), has demonstrated activity in various human hematologic neoplasms. In vitro studies using the Differential Staining Cytotoxicity (DiSC) assay on 50 human tumor specimens from patients with a variety of hematologic malignancies showed that 2-CDA has activity in myeloid and many lymphoid neoplasms. However, multiple myeloma specimens exhibited significant resistance.

The adenosine deaminase resistant analogue, 2-bromo-2'-deoxyadenosine (2-BrdAdo), has been shown to be highly effective in inhibiting the growth of numerous T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines in culture aacrjournals.org. The cytotoxic effects of 2-BrdAdo have been compared with 2-chloro-2'-deoxyadenosine (2-CldAdo) and deoxyadenosine (B7792050) (dAdo) aacrjournals.org.

For the human T-lymphoblastoid cell line CCRF-CEM, the concentrations required to inhibit growth by 50% (IC50) were determined as follows aacrjournals.org:

2-CldAdo: 0.045 µM

2-BrdAdo: 0.068 µM

dAdo: 0.9 µM (in the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine)

Like deoxyadenosine, 2-bromo-2'-deoxyadenosine causes a significantly greater reduction in DNA synthesis compared to RNA and protein synthesis aacrjournals.org. The concentration of each nucleoside required to cause a 50% inhibition of DNA synthesis is similar to the IC50 for growth and the concentration that decreases viability by 50% aacrjournals.org. These nucleosides lead to an accumulation of cells in the S phase of the cell cycle, suggesting that the loss of viability is linked to the blockade of a process at the start of the S phase aacrjournals.org.

Table 2: IC50 Values for Growth Inhibition of CCRF-CEM Cells

| Compound | IC50 (µM) |

|---|---|

| 2-chloro-2'-deoxyadenosine (2-CldAdo) | 0.045 aacrjournals.org |

| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | 0.068 aacrjournals.org |

| deoxyadenosine (dAdo) | 0.9 aacrjournals.org |

An article on the preclinical efficacy and biological activities of This compound cannot be generated as requested.

Extensive searches of publicly available scientific literature and research databases did not yield specific information on the compound "this compound." The necessary data to address the outlined topics—including its mechanisms of cell growth inhibition, cytotoxicity, and resistance profiles—are not available.

It is important to distinguish "this compound" from a similarly named but chemically distinct compound, 2-bromo-2'-deoxyadenosine . The former is a dideoxynucleoside, while the latter is a deoxynucleoside. This structural difference is significant and fundamentally alters the compound's biological properties. While research exists for 2-bromo-2'-deoxyadenosine, this information cannot be accurately applied to this compound.

Therefore, to maintain scientific accuracy and adhere to the specific subject of the request, the article cannot be written.

Structure Activity Relationships Sar and Analog Development for 2 Bromo 2 ,3 Dideoxyadenosine

Impact of Halogenation at the 2-Position on Biological Activity

The introduction of a halogen atom at the 2-position of 2',3'-dideoxyadenosine (B1670502) has a profound effect on its metabolic stability and antiviral activity. The parent compound, 2',3'-dideoxyadenosine, is susceptible to catabolism by adenosine (B11128) deaminase, which converts it to 2',3'-dideoxyinosine. To counteract this metabolic vulnerability, 2-fluoro, 2-chloro, and 2-bromo derivatives of 2',3'-dideoxyadenosine were synthesized and evaluated for their anti-human immunodeficiency virus (HIV) activity.

Research has shown that these 2-halo derivatives are not significantly deaminated by cultured CEM T lymphoblasts. This increased metabolic stability allows for greater intracellular concentrations of the active compound. Specifically, 2-chloro-2',3'-dideoxyadenosine (B13851365) was found to be converted within T cells to its 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate metabolites. These halogenated analogs demonstrated the ability to inhibit the cytopathic effects of HIV on MT-2 T lymphoblasts and slow down viral replication in CEM T lymphoblasts at concentrations that were not cytotoxic to uninfected cells.

Interestingly, the mechanism of activation for the 2-halo derivatives differs from that of the parent compound. Studies using a deoxycytidine kinase-deficient mutant CEM T cell line revealed that this enzyme is essential for the phosphorylation and subsequent anti-HIV activity of 2-chloro-2',3'-dideoxyadenosine. In contrast, 2',3'-dideoxyadenosine itself could still be phosphorylated and exhibit antiviral effects in this cell line. This indicates that while halogenation at the 2-position successfully blocks catabolism, it also shifts the activation pathway, making the compound dependent on deoxycytidine kinase.

| Compound | Anti-HIV Activity (Effective Concentration) | Cytotoxicity (in uninfected cells) | Metabolic Stability (Deamination) | Activation Pathway |

|---|---|---|---|---|

| 2-Bromo-2',3'-dideoxyadenosine | Inhibits HIV replication | Low at effective concentrations | Resistant | Dependent on deoxycytidine kinase |

| 2-Chloro-2',3'-dideoxyadenosine | Inhibits HIV replication | Low at effective concentrations (3-10 µM) | Resistant | Dependent on deoxycytidine kinase |

| 2-Fluoro-2',3'-dideoxyadenosine | Inhibits HIV replication | Low at effective concentrations | Resistant | Dependent on deoxycytidine kinase |

| 2',3'-dideoxyadenosine | Inhibits HIV replication | - | Susceptible | Independent of deoxycytidine kinase |

Effects of Modifications at Other Nucleoside Positions

8-Substitution Effects on Antiviral Activity

While specific data on 8-substituted derivatives of this compound is limited, research on related 8-substituted 2'-deoxyadenosine (B1664071) analogs provides valuable insights into the potential effects of such modifications. In a study involving a series of 8-alkynyl, 8-alkenyl, and 8-alkyl-2'-deoxyadenosine analogues, it was found that substitutions at the 8-position could confer antiviral activity against a range of viruses. nih.gov

For instance, the 8-heptynyl derivative showed activity against vaccinia virus (VV), vesicular stomatitis virus (VSV), cytomegalovirus (CMV), and respiratory syncytial virus (RSV). nih.gov The 8-propyl and 8-pentyl derivatives were active against CMV, with the former also showing activity against varicella-zoster virus (VZV). nih.gov Furthermore, the 8-heptyl and 8-heptenyl derivatives demonstrated activity against VV, RSV, and influenza A, with the 8-heptyl analog also being effective against CMV. nih.gov It is noteworthy that the parent 2'-deoxyadenosine was largely inactive, suggesting that the 8-substitution is crucial for the observed antiviral effects. nih.gov However, many of these active analogues also exhibited cytotoxicity. nih.gov These findings suggest that the introduction of specific groups at the 8-position of this compound could be a viable strategy for developing compounds with novel or enhanced antiviral profiles, although careful optimization would be needed to balance efficacy and toxicity.

| 8-Substituted 2'-Deoxyadenosine Analog | Antiviral Activity Spectrum |

|---|---|

| 8-Heptynyl | Vaccinia virus, Vesicular stomatitis virus, Cytomegalovirus, Respiratory syncytial virus |

| 8-Propyl | Varicella-zoster virus, Cytomegalovirus |

| 8-Pentyl | Cytomegalovirus |

| 8-Heptyl | Vaccinia virus, Cytomegalovirus, Respiratory syncytial virus, Influenza A |

| 8-Heptenyl | Vaccinia virus, Respiratory syncytial virus, Influenza A |

3'-Azido and 2'- or 3'-Fluoro Modifications

Fluorination of the sugar ring is another key strategy. The presence of a fluorine atom can alter the conformation of the sugar, influence its interaction with viral enzymes, and enhance metabolic stability. For example, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) was found to be a metabolically stable analog of 2',3'-dideoxyadenosine. nih.gov It is deaminated at a much slower rate than its parent compound, and the resulting deaminated product is resistant to further breakdown. nih.gov This leads to a more favorable anabolic pathway and higher intracellular levels of the active di- and triphosphate forms. nih.gov Similarly, 3'-fluoro-3'-deoxyadenosine (B151260) has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses. nih.govnih.gov These findings indicate that the incorporation of a 2'- or 3'-fluoro group into the this compound scaffold could be a promising approach to improve its pharmacological properties.

Prodrug Modification and Efficacy Enhancement

Phosphoramidate (B1195095) Prodrug Design for Improved Intracellular Delivery

A significant hurdle in the development of nucleoside analogs is their inefficient conversion to the active triphosphate form within the cell. The initial phosphorylation step is often the rate-limiting factor. The phosphoramidate prodrug, or ProTide, approach is designed to bypass this step by delivering the nucleoside monophosphate directly into the cell. nih.gov This strategy has been successfully applied to a variety of dideoxynucleosides, leading to a marked enhancement in their antiviral potency. semanticscholar.orgnih.gov

For instance, converting 2',3'-dideoxyadenosine and 2',3'-didehydro-2',3'-dideoxyadenosine into their aryloxyphosphoramidate derivatives resulted in a 100- to 1000-fold increase in their efficacy against HIV and hepatitis B virus (HBV). nih.gov Similarly, phosphoramidate prodrugs of 2',3'-dideoxy-3'-fluoroadenosine (B1604716) showed significantly improved potency against both HIV and HBV compared to the parent nucleoside. nih.govresearchgate.net This approach enhances the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, the phosphoramidate moiety is cleaved by intracellular enzymes to release the nucleoside monophosphate, which is then readily converted to the active triphosphate. nih.gov

Stereochemical Considerations in Prodrug Potency

The phosphorus atom in a phosphoramidate prodrug is a chiral center, meaning that these prodrugs exist as a mixture of two diastereomers (Sp and Rp). The stereochemistry at the phosphorus center can have a significant impact on the biological activity of the prodrug. It has been demonstrated that individual diastereomers of phosphoramidate prodrugs can exhibit substantial differences in their antiviral potency. nih.gov This is likely due to differences in their interaction with the enzymes responsible for cleaving the prodrug moiety or with the viral polymerase itself.

The diastereoselective synthesis of these prodrugs is therefore of great importance. Methods have been developed to synthesize stereochemically pure phosphoramidate prodrugs, allowing for the evaluation of the individual diastereomers. nih.gov For example, the use of chiral auxiliaries can guide the stereochemistry at the phosphorus atom during synthesis. nih.gov The ability to produce single diastereomers allows for the selection of the more potent isomer for further development, thereby optimizing the therapeutic potential of the prodrug. nih.gov

Comparison with Other Dideoxynucleosides and Halogenated Nucleosides

Due to the absence of specific data for this compound, this section will discuss the properties of its parent compound, 2',3'-dideoxyadenosine (ddA), and the general effects of halogenation on nucleosides to provide a conceptual framework.

Comparison with 2',3'-Dideoxynucleosides:

2',3'-dideoxynucleosides are a class of compounds that act as chain terminators in DNA synthesis, a mechanism that is fundamental to their use as antiviral agents. The absence of the 3'-hydroxyl group on the sugar ring prevents the formation of a phosphodiester bond, thus halting the elongation of the DNA chain by reverse transcriptase or DNA polymerase.

The parent compound, 2',3'-dideoxyadenosine (ddA), exhibits broad-spectrum antiretroviral activity. nih.gov Its efficacy against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), has been established. The activity of ddA can vary significantly depending on the cell type and the specific virus. nih.gov

The introduction of a bromine atom at the 2-position of the adenine (B156593) base would be expected to alter the electronic properties and conformation of the molecule. Generally, halogenation can influence factors such as the stability of the glycosidic bond, the molecule's affinity for target enzymes, and its susceptibility to metabolic enzymes like adenosine deaminase. However, without experimental data for this compound, any potential enhancements or reductions in activity compared to ddA or other dideoxynucleosides like zidovudine (B1683550) (AZT), zalcitabine (B1682364) (ddC), or stavudine (B1682478) (d4T) remain hypothetical.

Interactive Data Table: Antiviral Activity of 2',3'-Dideoxyadenosine (ddA) This table presents the 50% effective concentration (EC50) values for the parent compound, ddA, against various viruses in different cell lines, illustrating its range of activity.

| Virus Strain | Cell Line | EC50 (µM) |

| HIV-1 | CEM | 4 |

| HIV-1 | Molt 4/C8 | 4 |

| HIV-1 | C8166 | 17 |

| HIV-1 | MT-4 | 5.27 |

| HIV-2 | CEM | 8 |

| HIV-2 | Molt 4/C8 | 5.5 |

| HIV-2 | C8166 | 22 |

| Simian Immunodeficiency Virus (SIV) | MT-4 | 5.3 |

| Murine Sarcoma Virus (MSV) | C3H/3T3 | 24 |

Note: This data is for the non-halogenated parent compound, 2',3'-dideoxyadenosine.

Comparison with Halogenated Nucleosides:

Halogenation is a key tool in medicinal chemistry to modify the biological profile of nucleoside analogs. Introducing a halogen atom can lead to changes in:

Enzyme Affinity: The size and electronegativity of the halogen can alter how the nucleoside fits into the active site of target enzymes like viral polymerases.

Metabolic Stability: Halogen substitution can protect the nucleoside from degradation by enzymes. For instance, substitution at the 2-position of adenosine can confer resistance to adenosine deaminase.

Conformation: Halogenation can influence the preferred conformation (syn vs. anti) of the nucleobase relative to the sugar ring, which can be critical for biological activity.

Emerging Research Directions and Future Perspectives in 2 Bromo 2 ,3 Dideoxyadenosine Research

Development of Novel Analogues with Improved Selectivity and Potency

The development of novel analogues of existing nucleoside compounds is a cornerstone of drug discovery, aiming to improve target selectivity, enhance potency, and overcome limitations of parent compounds. For dideoxyadenosine analogues, a key strategy has been the conversion to lipophilic 5'-monophosphate triester (aryloxyphosphoramidate) prodrugs. This chemical modification has been shown to markedly potentiate the anti-retroviral and anti-hepatitis B virus activity of 2',3'-dideoxyadenosine (B1670502) (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) in various cell culture models. nih.gov The aryloxyphosphoramidate derivatives of ddA and d4A demonstrated significantly superior efficacies, in some cases by a factor of 100 to 1000-fold, compared to the parent drugs. nih.gov This approach also led to a marked increase in the selectivity index, which is a critical measure of a drug's therapeutic window. nih.gov

Future research on 2-Bromo-2',3'-dideoxyadenosine could explore similar prodrug strategies to enhance its cellular uptake and intracellular phosphorylation, which are often rate-limiting steps for the activation of nucleoside analogues. Furthermore, structure-activity relationship (SAR) studies on related 2'-deoxyadenosine (B1664071) analogues have highlighted the importance of substitutions at various positions on the purine (B94841) ring and the sugar moiety for modulating biological activity. nih.govnih.govresearchgate.net For instance, the introduction of different functional groups can influence the compound's interaction with target enzymes and its metabolic stability. nih.govresearchgate.net Such SAR studies for 2-substituted-2',3'-dideoxyadenosine derivatives would be instrumental in guiding the rational design of new analogues with optimized therapeutic profiles.

| Compound | Parent Drug | Modification | Reported Activity Enhancement | Key Finding |

|---|---|---|---|---|

| Cf 1093 | 2',3'-Dideoxyadenosine (ddA) | Aryloxyphosphoramidate prodrug | 100-1000 fold | Markedly superior efficacy against HIV-1, HIV-2, SIV, MSV, and HBV. nih.gov |

| Cf 1001 | 2',3'-Didehydro-2',3'-dideoxyadenosine (d4A) | Aryloxyphosphoramidate prodrug | 100-1000 fold | Significantly increased selectivity index (300-3000) compared to the parent drug (2-3). nih.gov |

Exploration of Combination Therapies in Preclinical Settings

The exploration of this compound in combination with other therapeutic agents would be a logical next step in its preclinical development. The selection of combination partners would depend on the therapeutic indication. For example, in an antiviral context, it could be tested with other nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, or integrase inhibitors. In an oncology setting, it could be combined with other cytotoxic agents, targeted therapies, or immunotherapies.

Preclinical evaluation of such combinations would typically involve in vitro studies to determine whether the drug interactions are synergistic, additive, or antagonistic. Synergistic interactions, where the combined effect is greater than the sum of the individual effects, are particularly sought after.

Advanced Mechanistic Investigations

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. For this compound, advanced mechanistic investigations would aim to identify its specific cellular targets and elucidate the downstream pathways it modulates.

Studies on the closely related compound, 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo), provide valuable insights into the potential mechanisms of 2-halogenated deoxyadenosine (B7792050) analogues. Comparative studies have shown that 2-BrdAdo is a potent inhibitor of the growth of various human T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. nih.gov Its cytotoxic effects are comparable to those of 2-chloro-2'-deoxyadenosine (2-CldAdo), another well-studied adenosine (B11128) deaminase-resistant analogue. nih.gov

| Compound | IC50 (µM) for Growth Inhibition |

|---|---|

| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | 0.045 nih.gov |

| 2-Bromo-2'-deoxyadenosine (2-BrdAdo) | 0.068 nih.gov |

| Deoxyadenosine (in the presence of an adenosine deaminase inhibitor) | 0.9 nih.gov |

Mechanistically, 2-BrdAdo has been shown to cause a significantly greater inhibition of DNA synthesis compared to RNA and protein synthesis. nih.gov The concentration of 2-BrdAdo required to inhibit DNA synthesis by 50% is very similar to its IC50 for growth inhibition and the concentration that reduces cell viability by 50%. nih.gov Furthermore, these nucleoside analogues cause an accumulation of cells in the S phase of the cell cycle, with higher concentrations leading to a blockade at the G1/S border. nih.gov This suggests that a key mechanism of cytotoxicity is the interference with processes occurring at the initiation of DNA replication. nih.gov

Future mechanistic studies on this compound would likely involve identifying the specific enzymes involved in its anabolic phosphorylation to the active triphosphate form and determining its inhibitory effects on DNA polymerases or other cellular targets.

Bioanalytical Methodologies for Metabolite Profiling in Preclinical Studies

The development and application of robust bioanalytical methods are essential for characterizing the pharmacokinetic and metabolic profile of a drug candidate in preclinical studies. For nucleoside analogues like this compound, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its behavior in vivo.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of low concentrations of the parent compound and its metabolic products.

Metabolite profiling studies are critical for identifying the major metabolic pathways of a new chemical entity. In preclinical in vitro systems, such as liver microsomes or hepatocytes, and in vivo animal models, these studies help to identify potential pharmacologically active or toxic metabolites. For a compound like this compound, metabolic profiling would aim to identify products of enzymatic transformations, such as phosphorylation, deamination, or glycosidic bond cleavage. This information is vital for a comprehensive understanding of the compound's disposition and for designing definitive preclinical toxicology studies. While specific bioanalytical methods for this compound have not been detailed in the literature, established methods for other nucleoside analogues would serve as a strong foundation for their development.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 2-Bromo-2',3'-dideoxyadenosine, and how can purity be optimized?

- Methodology : Synthesis typically involves bromination of 2',3'-dideoxyadenosine precursors. Critical steps include:

- Bromination : Use anhydrous conditions with reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or dimethylformamide (DMF). Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel) or preparative HPLC with C18 columns. Validate purity using NMR (¹H/¹³C) and LC-MS (>95% purity threshold) .

- Stability : Store under inert gas (argon) at -20°C to prevent degradation.

Q. How does this compound inhibit HIV replication, and what assays confirm its antiviral activity?

- Mechanism : Acts as a chain-terminating nucleoside analog, incorporating into viral DNA during reverse transcription and blocking elongation due to the missing 3'-OH group .

- Assays :

- In vitro antiviral activity : Use MT-4 cells infected with HIV-1, measuring viral load via p24 antigen ELISA or RT-PCR. EC₅₀ values are typically <10 µM .

- Cytotoxicity : Assess with MTT assays in uninfected cells to determine selectivity index (SI = CC₅₀/EC₅₀) .

Q. What are the solubility and stability profiles of this compound in aqueous solutions?

- Solubility : Soluble in water (up to 100 mg/mL) but may require sonication. For hydrophobic assays, dissolve in DMSO (≤1% final concentration) .

- Stability : Degrades under acidic conditions (pH <5) or prolonged exposure to light. Monitor stability via HPLC over 24–72 hours at 37°C. Use buffered solutions (pH 7.4) for long-term storage .

Q. How can researchers validate the cellular uptake of this compound?

- Transporters : Utilize competitive inhibition with nucleoside transporter inhibitors (e.g., dipyridamole for ENT1). Compare uptake in transporter-deficient vs. wild-type cell lines (e.g., HEK293) .

- Quantification : Radiolabeled analogs (³H or ¹⁴C) or LC-MS to measure intracellular concentrations .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s inhibition of adenylyl cyclase and downstream cAMP signaling?

- Assay Setup :

- Enzyme inhibition : Use purified adenylyl cyclase with ATP substrate. Measure cAMP production via ELISA or radioimmunoassay (RIA). IC₅₀ values for related analogs are ~3 µM .

- Cellular pathways : Treat cells (e.g., HEK293 or neuronal models) with this compound (10–100 µM), then stimulate with forskolin. Quantify cAMP via FRET-based sensors (e.g., EPAC) .

Q. How does this compound induce autophagy, and what markers should be tracked?

- Mechanistic link : Reduces cAMP levels, activating AMPK and inhibiting mTORC1, which triggers autophagy .

- Markers :

- LC3-II/LC3-I ratio : Western blot or immunofluorescence.

- p62/SQSTM1 degradation : Quantify via ELISA.

- Lysosomal activity : Use LysoTracker Red or cathepsin assays .

Q. What strategies mitigate viral resistance to this compound in long-term antiviral studies?

- Combination therapy : Pair with protease inhibitors (e.g., ritonavir) or non-nucleoside RT inhibitors (e.g., nevirapine) to reduce resistance .

- Resistance profiling : Perform serial passaging of HIV in vitro, followed by sequencing of reverse transcriptase mutations (e.g., K65R, M184V) .

Q. How is this compound metabolized intracellularly, and what tools detect its phosphorylated forms?

- Metabolic activation : Requires phosphorylation by cellular kinases (e.g., deoxyadenosine kinase) to the triphosphate form.

- Detection : LC-MS/MS to quantify mono-, di-, and triphosphate metabolites. Use stable isotope-labeled internal standards (e.g., ¹³C-adenosine) .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.